molecular formula C13H25BO2 B6610649 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1429767-12-3

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6610649
CAS No.: 1429767-12-3
M. Wt: 224.15 g/mol
InChI Key: BETQIKBKVQGUNH-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a boron atom, which suggests that it might be a type of organoboron compound. Organoboron compounds are commonly used in organic chemistry for various synthesis reactions .


Molecular Structure Analysis

The compound contains a pentene group (a five-carbon chain with a carbon-carbon double bond), which is substituted with two methyl groups. It also contains a boron atom, which is part of a dioxaborolane ring - a five-membered ring containing two oxygen atoms, two carbon atoms, and one boron atom .


Chemical Reactions Analysis

Organoboron compounds are known to undergo various types of reactions, including hydroboration, transmetallation, and others. The exact reactions that this compound can participate in would depend on its specific structure and the conditions .

Scientific Research Applications

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound can also be used as a ligand in coordination chemistry, and as a polymerization initiator for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the boron atom of the molecule is responsible for its reactivity. The boron atom is believed to act as a Lewis acid, which can form a coordinate bond with a Lewis base, such as an amine or a thiol. This interaction allows this compound to act as a catalyst for various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties. In addition, this compound has been found to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments include its low cost, its easy availability, and its high reactivity. In addition, this compound is a non-toxic and non-flammable compound, making it safe to use in laboratory settings. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are numerous potential future directions for research involving 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include further studies into its biochemical and physiological effects, as well as its use as a catalyst in organic synthesis and catalysis. Additionally, further research into its use as a ligand in coordination chemistry, and its potential applications in the development of pharmaceuticals, agrochemicals, and other compounds, could be beneficial. Finally, further research into its solubility in water could help to improve its use in aqueous solutions.

Synthesis Methods

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a two-step process. The first step involves the reaction of 4,4-dimethylpent-1-en-2-yl bromide with potassium tert-butoxide in tetrahydrofuran (THF) to produce 4,4-dimethylpent-1-en-2-yl-1,3,2-dioxaborolane. The second step involves the reaction of this intermediate with tetramethyl-1,3,2-dioxaborolane in THF to yield the desired product, this compound.

Properties

IUPAC Name

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-10(9-11(2,3)4)14-15-12(5,6)13(7,8)16-14/h1,9H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETQIKBKVQGUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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